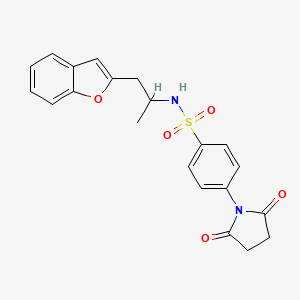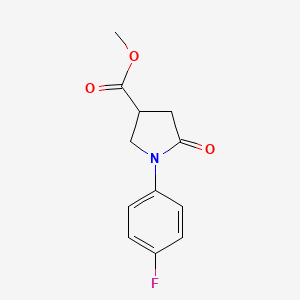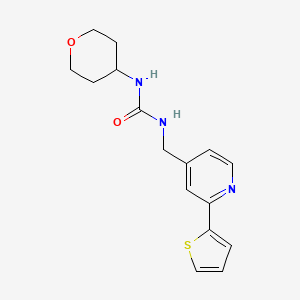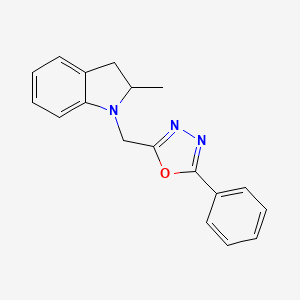![molecular formula C14H23NO4 B2522249 4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid CAS No. 2137427-84-8](/img/structure/B2522249.png)
4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclohexane carboxylic acid derivatives has been explored in various studies. For instance, the synthesis of (3R*,4R*)-4-acetylamino-3-(pent-3-oxy)cyclohex-1-ene-1-carboxylic acid and its isomer has been achieved through a five-step process starting from a Diels–Alder cycloadduct. This method demonstrates the potential for creating moderately potent inhibitors of influenza A sialidase, which could have implications for antiviral drug development . Another study describes the synthesis of 4-(2-phenyl-1H-indol-3-yl)cyclohexane-1-carboxylic acids, which have shown potent in vitro inhibition of the human classical complement pathway. The synthesis of these compounds also provides insights into the structure-activity relationship (SAR) that could be beneficial for therapeutic applications . Additionally, the ring-closing metathesis-based synthesis of a functionalized cyclohexene skeleton of GS4104 from L-serine highlights an alternative approach to using more commonly employed starting materials like (-)-shikimic acid or (-)-quinic acid .
Molecular Structure Analysis
The molecular structures of cyclohexane carboxylic acid derivatives are crucial for their biological activity. The studies have not only focused on the synthesis but also on the confirmation of the absolute configurations of the key intermediates, which is essential for understanding their biological functions. For example, two-dimensional NMR studies have been used to confirm the configurations of intermediates in the synthesis of a functionalized cyclohexene skeleton related to GS4104 . The precise molecular structure is vital for the interaction with biological targets, such as influenza virus sialidases or components of the human complement system .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of cyclohexane carboxylic acid derivatives are diverse and include Diels–Alder cycloadditions, ring-closing metathesis, and diastereoselective Grignard reactions. These reactions are carefully chosen to ensure the correct stereochemistry and functional group incorporation necessary for the desired biological activity. The Diels–Alder reaction, in particular, is a cornerstone in the synthesis of these compounds, providing a stereoselective method for constructing the cyclohexene ring system . Ring-closing metathesis has also been highlighted as a key step in the synthesis of cyclohexene derivatives, showcasing the versatility of this reaction in complex molecule construction .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane carboxylic acid derivatives are influenced by their molecular structures and the presence of functional groups. For example, the presence of acetylamino groups and the specific stereochemistry can affect the solubility, stability, and reactivity of these compounds. The studies provided do not detail the physical properties such as melting points, solubility, or specific optical rotations, but these properties are typically characterized to understand the compounds' behavior in biological systems and potential as pharmaceutical agents . Supramolecular architectures, such as acid-base complexes, can also influence the properties of these compounds, as observed in the co-crystallization of cyclohexane-1,3cis,5cis-tricarboxylic acid with various organic bases, leading to different supramolecular motifs .
Applications De Recherche Scientifique
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of cyclohexane carboxylic acids have been synthesized and evaluated for their potential as receptor agonists. For example, derivatives of 2-(3-(Naphthalen-2-yl)propanamido)cyclohex-1-enecarboxylic acid are known HCA2 receptor agonists, indicating the potential use of similar structures in drug discovery. These compounds are designed with elements that rigidify the molecule, affecting potency and selectivity for receptor activation (Bobiļeva et al., 2014).
Material Science and Catalysis
In material science, cyclohexane carboxylic acid derivatives have facilitated the development of new catalytic processes and materials. The synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes highlights the compound's role in producing novel materials with potential applications in various industries (Bacchi et al., 2005). Additionally, a copper(ii) metal-organic framework (MOF) using a bifunctionalised terpyridine species demonstrates the use of cyclohexane derivatives in enhancing catalytic activity for hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid, showcasing the versatility of these compounds in catalysis and material synthesis (Paul et al., 2016).
Environmental Studies
In environmental studies, the exposure and potential impacts of phthalate plasticizer substitutes such as 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), have been examined. Research has measured the concentrations of DINCH metabolites in human urine, providing insight into the exposure levels of these substitutes over time and their potential environmental and health impacts (Silva et al., 2013).
Propriétés
IUPAC Name |
4-[3-(oxolan-2-yl)propanoylamino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c16-13(8-7-12-2-1-9-19-12)15-11-5-3-10(4-6-11)14(17)18/h10-12H,1-9H2,(H,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAZVMXJIDFFFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCC(=O)NC2CCC(CC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Chloro-2-fluorobenzyl)thio]-5-(trifluoromethyl)pyridine](/img/structure/B2522168.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methyl-5-nitrophenyl)urea](/img/structure/B2522169.png)



![3-(2-chlorobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2522176.png)


![(E)-4-(N,N-diethylsulfamoyl)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide](/img/structure/B2522180.png)
![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2522181.png)
![2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline](/img/structure/B2522183.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2522186.png)
